1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone
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Overview
Description
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is an organic compound with the molecular formula C15H12Cl2O2. It is a derivative of ethanone, featuring a dichlorobenzyloxy group and a hydroxyphenyl group.
Preparation Methods
The synthesis of 1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzyl alcohol and 4-hydroxyacetophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone can be compared with similar compounds, such as:
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone: This compound has a similar structure but with a single chlorine atom, which may result in different chemical and biological properties.
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone: This compound features a phenyl group instead of a tolyl group, leading to variations in its reactivity and applications.
Properties
Molecular Formula |
C22H18Cl2O3 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-[4-[(2,5-dichlorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C22H18Cl2O3/c1-14-2-4-15(5-3-14)10-21(25)19-8-7-18(12-22(19)26)27-13-16-11-17(23)6-9-20(16)24/h2-9,11-12,26H,10,13H2,1H3 |
InChI Key |
RJGYYCZMBPPHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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